molecular formula C9H16N2O2 B11907386 2,8-Diazaspiro[4.5]decane-4-carboxylic acid CAS No. 828928-26-3

2,8-Diazaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B11907386
CAS No.: 828928-26-3
M. Wt: 184.24 g/mol
InChI Key: GTGVNFHXUKMMQF-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane-4-carboxylic acid: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazabicyclo unit and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[4.5]decane-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,8-Diazaspiro[4.5]decane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,8-Diazaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), exhibiting significant anti-necroptotic effects in cellular models . The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison: 2,8-Diazaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for the development of new chemical entities and therapeutic agents.

Properties

CAS No.

828928-26-3

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2,8-diazaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C9H16N2O2/c12-8(13)7-5-11-6-9(7)1-3-10-4-2-9/h7,10-11H,1-6H2,(H,12,13)

InChI Key

GTGVNFHXUKMMQF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNCC2C(=O)O

Origin of Product

United States

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